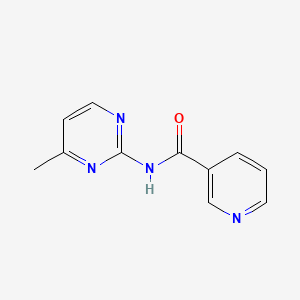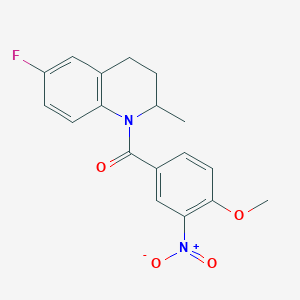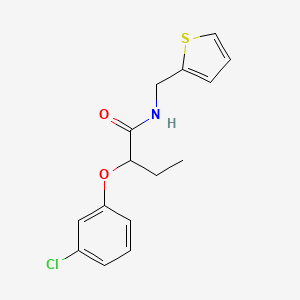![molecular formula C21H18ClFN2O3 B4181960 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4181960.png)
3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
Overview
Description
3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, also known as CF3, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. In
Scientific Research Applications
3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has shown promising results as a potential anticancer agent by inducing apoptosis and inhibiting tumor growth. 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has also been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. In Alzheimer's disease and Parkinson's disease, 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been shown to reduce oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Biochemical and Physiological Effects:
3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth. In neuronal cells, 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been shown to reduce oxidative stress and inflammation, protect against neurotoxicity, and improve cognitive function.
Advantages and Limitations for Lab Experiments
3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one also has limitations, such as its low bioavailability and potential toxicity at high doses.
Future Directions
For 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one research include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in clinical trials. Additionally, the potential use of 3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one as a diagnostic tool for cancer and neurodegenerative diseases should be explored.
properties
IUPAC Name |
3-[4-[(2-chloro-4-fluorophenyl)methyl]piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3/c22-18-12-16(23)6-5-15(18)13-24-7-9-25(10-8-24)20(26)17-11-14-3-1-2-4-19(14)28-21(17)27/h1-6,11-12H,7-10,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJIEXSEWGANQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine](/img/structure/B4181896.png)
![4-[1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-yl]-2-(4-methoxy-3-methylphenyl)pyridine](/img/structure/B4181897.png)
![N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-2-(2-thienyl)acetamide](/img/structure/B4181906.png)
![N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181910.png)

![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4181923.png)


![3-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4181946.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181947.png)

![2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4181954.png)